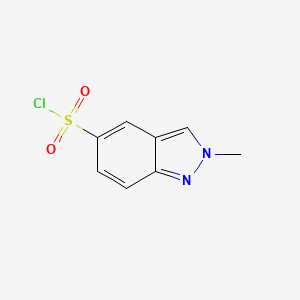

2-Methyl-2H-indazole-5-sulfonyl chloride

CAS No.: 1097731-30-0

Cat. No.: VC2719344

Molecular Formula: C8H7ClN2O2S

Molecular Weight: 230.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097731-30-0 |

|---|---|

| Molecular Formula | C8H7ClN2O2S |

| Molecular Weight | 230.67 g/mol |

| IUPAC Name | 2-methylindazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 |

| Standard InChI Key | AQKYXMWGYKMGPB-UHFFFAOYSA-N |

| SMILES | CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl |

| Canonical SMILES | CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl |

Introduction

Physical and Chemical Properties

Basic Properties

2-Methyl-2H-indazole-5-sulfonyl chloride possesses distinctive physical and chemical properties that determine its behavior in both chemical reactions and biological systems. The compound exists as a solid at room temperature with a molecular weight of 230.67 g/mol. Table 1 summarizes its key physical and chemical properties.

Table 1: Physical and Chemical Properties of 2-Methyl-2H-indazole-5-sulfonyl chloride

Chemical Structure and Characteristics

The chemical structure of 2-Methyl-2H-indazole-5-sulfonyl chloride consists of an indazole core with a methyl substituent at the 2-position (N2) of the indazole ring and a sulfonyl chloride group at the 5-position. The indazole system is a bicyclic aromatic heterocycle containing two nitrogen atoms in a fused 5-membered ring with a benzene ring.

The positioning of the methyl group at the N2 position rather than the N1 position is significant as it influences the compound's reactivity and biological properties. This structural feature distinguishes it from its isomeric counterpart, 1-Methyl-1H-indazole-5-sulfonyl chloride, which has different reactivity patterns and biological activities .

The sulfonyl chloride group (-SO2Cl) attached at the 5-position of the indazole ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactive functional group serves as a key point for further derivatization, particularly in the synthesis of sulfonamides through reactions with various nucleophiles such as amines, alcohols, and thiols.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2H-indazole. A common synthetic route includes the reaction of 2-Methyl-2H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the indazole ring. The reaction must be carried out under carefully controlled temperature conditions to prevent decomposition or unwanted side reactions.

An alternative synthetic approach draws inspiration from similar heterocyclic sulfonyl chloride preparations. For instance, the one-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides could be adapted for the synthesis of this compound, where 5-bromo-2-methyl-2H-indazole could serve as a starting material . The methodology would involve the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide source, followed by halogenation to introduce the sulfonyl chloride group.

The regioselective N2-methylation of indazole precursors is another critical step in the synthesis. This can be achieved through a selective alkylation process using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a suitable base, followed by subsequent sulfonylation at the 5-position .

Industrial Production

In industrial settings, the production of 2-Methyl-2H-indazole-5-sulfonyl chloride often employs continuous flow processes to ensure consistent quality and yield. These processes utilize automated reactors with precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

The industrial synthesis may also incorporate green chemistry principles, such as minimizing waste generation, using safer solvents, and optimizing energy efficiency. Alternative sulfonylating agents that are less hazardous than chlorosulfonic acid may be employed, and recycling of solvents and reagents is often implemented to reduce environmental impact.

Chemical Reactivity

Types of Reactions

2-Methyl-2H-indazole-5-sulfonyl chloride participates in various chemical reactions, primarily due to the reactivity of both the sulfonyl chloride group and the indazole heterocycle. The most common reactions include:

-

Nucleophilic Substitution: The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively.

-

Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfinic acids or sulfonamides depending on the reducing agents and conditions employed.

-

Coupling Reactions: The indazole ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of additional functionalities at specific positions of the heterocycle.

-

Oxidation Reactions: Although less common compared to other reactions, the indazole ring can undergo oxidative transformations under specific conditions.

Reaction Mechanisms

The reaction of 2-Methyl-2H-indazole-5-sulfonyl chloride with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The nucleophile attacks the electrophilic sulfur center, displacing the chloride ion as a leaving group. This process results in the formation of a new S-Nu bond (where Nu represents the nucleophile).

For example, in the synthesis of sulfonamides, the reaction with amines proceeds as follows:

-

Nucleophilic attack of the amine at the sulfur atom

-

Formation of a pentacoordinate intermediate

-

Departure of the chloride ion

-

Formation of the sulfonamide product

These reactions are often conducted in the presence of a base (such as triethylamine or pyridine) to neutralize the hydrogen chloride generated during the reaction.

The practical application of such reactivity is demonstrated in the synthesis of indazole-sulfonamide compounds. For instance, the preparation of compound (3) through a sulfonylation reaction between 5-nitroindazole and 2-chloro-5-methoxybenzene-1-sulfonyl chloride, followed by reduction of the nitro group to yield compound (4), illustrates the synthetic utility of sulfonyl chlorides in creating biologically active molecules .

Applications in Scientific Research

2-Methyl-2H-indazole-5-sulfonyl chloride has diverse applications in scientific research across multiple disciplines, showcasing its versatility as a synthetic building block and pharmacophore.

Organic Synthesis Applications

In organic synthesis, 2-Methyl-2H-indazole-5-sulfonyl chloride serves as a valuable building block for constructing more complex molecules. The reactive sulfonyl chloride group provides a convenient handle for introducing sulfonamide functionality, which is present in numerous pharmaceuticals and agrochemicals .

The compound's utility extends to the synthesis of molecular libraries for drug discovery programs, where the sulfonyl chloride moiety enables rapid derivatization and diversification. Furthermore, the indazole scaffold itself represents an important pharmacophore that appears in various bioactive compounds, making 2-Methyl-2H-indazole-5-sulfonyl chloride particularly valuable in medicinal chemistry applications .

Biological Research Applications

In biological research, 2-Methyl-2H-indazole-5-sulfonyl chloride and its derivatives are used in the study of enzyme inhibitors and receptor ligands. The ability to form stable sulfonamide bonds makes it suitable for the development of covalent and non-covalent binding probes for biological targets.

Biological Activity

Antimicrobial Properties

Comparative Analysis with Similar Compounds

A comparative analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride with structurally related compounds provides insights into structure-activity relationships and helps position this compound within the broader context of heterocyclic chemistry.

Table 2: Comparative Analysis of 2-Methyl-2H-indazole-5-sulfonyl chloride with Similar Compounds

The positioning of substituents on the indazole ring significantly affects the compound's reactivity and biological properties. For instance, the placement of the methyl group at the N2 position rather than the N1 position alters the electronic distribution within the molecule, affecting its reactivity towards nucleophiles and its interaction with biological targets .

Similarly, the position of the sulfonyl chloride group (C4 vs. C5) influences the compound's reactivity and potential applications. The C5 position in 2-Methyl-2H-indazole-5-sulfonyl chloride provides specific electronic and steric environments that contribute to its unique reactivity profile .

Recent Research Developments

Recent research on 2-Methyl-2H-indazole-5-sulfonyl chloride and related compounds has focused on expanding their synthetic applications and exploring their biological activities. Some notable developments include:

Synthetic Methodologies

Recent advances in synthetic methodologies have expanded the toolkit for preparing and derivatizing 2-Methyl-2H-indazole-5-sulfonyl chloride. The one-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides represents a significant advancement that could be adapted for the synthesis of this compound . This approach offers advantages such as mild reaction conditions, high functional group tolerance, and good yields.

The visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids represents another innovative approach that could be applied to functionalize 2-Methyl-2H-indazole derivatives. This method utilizes a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, offering advantages like the absence of photosensitizers and efficient reactivity .

Biological Activity Studies

Recent studies have explored the biological activity of indazole-sulfonamide derivatives, revealing their potential as antimicrobial, anti-inflammatory, and anticancer agents. For instance, the synthesis and characterization of novel indazole-sulfonamide compounds with potential MAPK1 inhibitory activity for cancer treatment represent a promising direction in medicinal chemistry research .

The detailed structure-activity relationship studies on these compounds provide valuable insights into the design of more potent and selective derivatives. The molecular docking studies suggest that indazole-sulfonamide derivatives engage in various favorable interactions with several amino acid residues inside the MAPK1 active site, indicating their potential as inhibitors of this important cancer target .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume